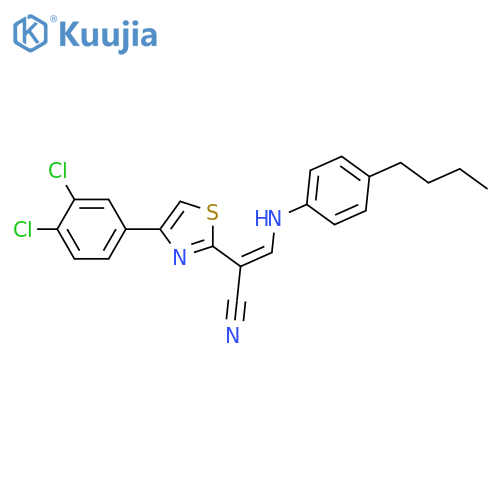Cas no 683256-32-8 ((2Z)-3-(4-butylphenyl)amino-2-4-(3,4-dichlorophenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

683256-32-8 structure
商品名:(2Z)-3-(4-butylphenyl)amino-2-4-(3,4-dichlorophenyl)-1,3-thiazol-2-ylprop-2-enenitrile
(2Z)-3-(4-butylphenyl)amino-2-4-(3,4-dichlorophenyl)-1,3-thiazol-2-ylprop-2-enenitrile 化学的及び物理的性質
名前と識別子
-
- (2Z)-3-(4-butylphenyl)amino-2-4-(3,4-dichlorophenyl)-1,3-thiazol-2-ylprop-2-enenitrile
- F1110-0220
- (Z)-3-((4-butylphenyl)amino)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)acrylonitrile
- 683256-32-8
- (Z)-3-(4-butylanilino)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
- (2Z)-3-[(4-butylphenyl)amino]-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
- AKOS024603014
- 2-Thiazoleacetonitrile, α-[[(4-butylphenyl)amino]methylene]-4-(3,4-dichlorophenyl)-
-
- インチ: 1S/C22H19Cl2N3S/c1-2-3-4-15-5-8-18(9-6-15)26-13-17(12-25)22-27-21(14-28-22)16-7-10-19(23)20(24)11-16/h5-11,13-14,26H,2-4H2,1H3/b17-13-
- InChIKey: LWVHYAIZBKWHNC-LGMDPLHJSA-N
- ほほえんだ: C(#N)/C(/C1=NC(C2=CC=C(Cl)C(Cl)=C2)=CS1)=C/NC1=CC=C(CCCC)C=C1
計算された属性
- せいみつぶんしりょう: 427.0676742g/mol
- どういたいしつりょう: 427.0676742g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 28
- 回転可能化学結合数: 7
- 複雑さ: 567
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 7.8
- トポロジー分子極性表面積: 77Ų
じっけんとくせい
- 密度みつど: 1.303±0.06 g/cm3(Predicted)
- ふってん: 573.3±60.0 °C(Predicted)
- 酸性度係数(pKa): -1.52±0.70(Predicted)
(2Z)-3-(4-butylphenyl)amino-2-4-(3,4-dichlorophenyl)-1,3-thiazol-2-ylprop-2-enenitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1110-0220-10mg |
(2Z)-3-[(4-butylphenyl)amino]-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
683256-32-8 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1110-0220-2mg |
(2Z)-3-[(4-butylphenyl)amino]-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
683256-32-8 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1110-0220-5μmol |
(2Z)-3-[(4-butylphenyl)amino]-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
683256-32-8 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1110-0220-100mg |
(2Z)-3-[(4-butylphenyl)amino]-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
683256-32-8 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
| Life Chemicals | F1110-0220-10μmol |
(2Z)-3-[(4-butylphenyl)amino]-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
683256-32-8 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1110-0220-2μmol |
(2Z)-3-[(4-butylphenyl)amino]-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
683256-32-8 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1110-0220-1mg |
(2Z)-3-[(4-butylphenyl)amino]-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
683256-32-8 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1110-0220-4mg |
(2Z)-3-[(4-butylphenyl)amino]-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
683256-32-8 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F1110-0220-25mg |
(2Z)-3-[(4-butylphenyl)amino]-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
683256-32-8 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
| Life Chemicals | F1110-0220-5mg |
(2Z)-3-[(4-butylphenyl)amino]-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
683256-32-8 | 90%+ | 5mg |
$69.0 | 2023-05-17 |
(2Z)-3-(4-butylphenyl)amino-2-4-(3,4-dichlorophenyl)-1,3-thiazol-2-ylprop-2-enenitrile 関連文献
-
Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023
-
Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555
-
Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117
-
Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645
683256-32-8 ((2Z)-3-(4-butylphenyl)amino-2-4-(3,4-dichlorophenyl)-1,3-thiazol-2-ylprop-2-enenitrile) 関連製品
- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)
- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)
- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)
- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)
- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)
- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)
- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)
- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)
- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)
- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
